molecular formula C13H19ClN2 B2991268 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline CAS No. 1226259-88-6

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline

Cat. No.: B2991268
CAS No.: 1226259-88-6
M. Wt: 238.76
InChI Key: HFMAVDJZGULKIP-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline (molecular formula: C₁₃H₁₈ClN₂) is an aniline derivative featuring a 4-chlorophenyl group linked via an amine to a 3-(pyrrolidin-1-yl)propyl chain. The pyrrolidine ring introduces basicity and conformational flexibility, while the chloro substituent enhances lipophilicity and electronic effects. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly calcium channel modulators and kinase inhibitors .

Properties

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-12-4-6-13(7-5-12)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMAVDJZGULKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline typically involves the reaction of 4-chloroaniline with 3-(pyrrolidin-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of fixed-bed reactors and multistage purification processes, including distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as amines or hydrocarbons.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrocarbons. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Chloro-N-(2-pyridyl)aniline
  • Structure : Replaces the pyrrolidinylpropyl group with a pyridyl ring.
  • Key Differences :
    • The pyridyl group enables hydrogen bonding (N–H⋯N interactions), influencing crystal packing and solubility .
    • Reduced basicity compared to pyrrolidine derivatives due to aromatic nitrogen.
  • Data: Property 4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline 4-Chloro-N-(2-pyridyl)aniline Molecular Weight (g/mol) 246.75 216.66 Hydrogen Bonding Limited N–H⋯N dimerization
DPN Series (Nitrone Derivatives)
  • Examples : DPN10 ((Z)-N-(4-chlorobenzylidene)aniline oxide), DPN12 ((Z)-4-chloro-N-(4-chlorobenzylidene)aniline oxide) .
  • Chloro substituents at both benzylidene and aniline rings enhance electron-withdrawing effects.
  • Implications : DPN derivatives exhibit antioxidant properties, unlike the target compound, which lacks the nitrone moiety .

Variations in the Alkyl Chain and Heterocycles

Bepridil (N-benzyl-N-[3-(2-methylpropoxy)-2-(pyrrolidin-1-yl)propyl]aniline)
  • Structure : Features a benzyl group and 2-methylpropoxy substitution on the propyl chain .
  • Key Differences :
    • The bulky isobutoxy group enhances lipophilicity and membrane permeability.
    • Benzyl substitution may confer calcium channel blocking activity, as seen in Bepridil’s clinical use .
  • Data :

    Property Target Compound Bepridil
    Molecular Weight 246.75 366.55
    Pharmacological Role Under investigation Calcium channel blocker
4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline
  • Structure : Replaces the pyrrolidine-propylamine chain with a piperazine-carbonyl group .
  • Key Differences :
    • Piperazine introduces two basic nitrogen atoms, altering pKa and solubility.
    • Carbonyl group increases hydrogen-bonding capacity and rigidity.
  • Implications: Potential for enhanced receptor binding due to the planar carbonyl group .

Functional Group Modifications

Methyl 2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13)
  • Structure : Incorporates a glycine methyl ester side chain .
  • Key Differences: Ester group improves solubility in polar solvents.
  • Synthetic Utility : Demonstrates versatility in modifying the propylamine chain for prodrug strategies .
N-(3-Isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline (4)
  • Structure : Features an isobutoxy group on the propyl chain .
  • Key Differences :
    • Ether linkage enhances metabolic stability compared to amine bonds.
    • Isobutoxy group may reduce CNS penetration due to increased hydrophilicity.

Biological Activity

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and other relevant findings from recent studies.

  • Molecular Formula : C13H19ClN2
  • Molecular Weight : 238.75 g/mol
  • CAS Number : 1226259-88-6

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research is ongoing to elucidate the specific pathways involved in its anticancer effects .

Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound showed a dose-dependent response, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorine atom and the pyrrolidine moiety. These components influence the compound's reactivity and binding affinity to biological targets, such as enzymes and receptors involved in various biochemical pathways .

Research Applications

The compound serves as an important intermediate in organic synthesis and is being explored for its potential use in drug development. Its ability to interact with specific biological pathways makes it a candidate for further research into pharmaceuticals targeting infectious diseases and cancer .

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